![molecular formula C9H18Cl2N2S B3208221 N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride CAS No. 1049713-58-7](/img/structure/B3208221.png)
N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride
Overview
Description
N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride, commonly known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTT is a reducing agent that is used to break disulfide bonds in proteins and peptides, which makes it a valuable tool in biochemistry and molecular biology.
Scientific Research Applications
Metabolic Studies
In Vivo and In Vitro Metabolism : Studies on the metabolism of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride (also known as methapyrilene) have revealed its carcinogenic potential in rats. Metabolites such as N-(N',N'-dimethylaminoethyl)-2-aminopyridine and N'-(2-pyridyl)-N-2"-thienylmethyl)aminoacetaldehyde were identified, highlighting its non-genotoxic carcinogenic nature (Singer et al., 1987).
Species Differences in Metabolism : The metabolism of this compound was examined in liver microsomes from different species (rat, guinea pig, rabbit), demonstrating species-specific metabolic pathways. This included the formation of various metabolites like Methapyrilene-N-oxide and 2-thiophene carboxylic acid (Kammerer Rc & Schmitz Da, 1987).
Chemical and Structural Analysis
Circular Dichroism Spectra of Complexes : Research on mixed-diamine Palladium(II) complexes with configurational chirality, where N,N-dimethyl-1,2-ethanediamine was used as a component, explored their electronic absorption and circular dichroism spectra. This study contributes to understanding the optical properties of such complexes (Nakayama et al., 1981).
Synthesis and X-Ray Crystal Structure : The synthesis of chiral C(2)-symmetric bisferrocenyldiamines, involving N,N-dimethyl-1,2-ethanediamine, was carried out. The X-ray crystal structure of these compounds was analyzed, providing insights into their molecular configuration and potential applications in catalysis (Jeonghoon Song et al., 1999).
Preparation of Schiff Base Complexes : Studies on the preparation of Schiff base complexes with N,N-dimethyl-1,2-ethanediamine and their antibacterial activities were conducted. The characterization of these complexes contributes to the understanding of their potential applications in antibacterial treatments (Qian & Sun, 2019).
properties
IUPAC Name |
N',N'-dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-11(2)5-4-10-7-9-3-6-12-8-9;;/h3,6,8,10H,4-5,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGRRQWJXRRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CSC=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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